2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide
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Overview
Description
2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group, a chlorobenzene sulfonamide group, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced through a reaction of pyrrolidine with 2-chloropyrimidine.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a chlorobenzene sulfonamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyrimidine derivatives .
Scientific Research Applications
2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can act as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological activity of pyrimidine derivatives, including their effects on various cellular processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These interactions can inhibit a wide range of enzymes and affect various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-chloropyrimidine: A simpler compound that can undergo similar substitution reactions.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which are widely used in medicinal chemistry.
Uniqueness
What sets 2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide apart is its combination of a pyrimidine ring, a pyrrolidine group, and a chlorobenzene sulfonamide group. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities .
Properties
IUPAC Name |
2-chloro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c15-12-5-1-2-6-13(12)22(20,21)18-11-9-16-14(17-10-11)19-7-3-4-8-19/h1-2,5-6,9-10,18H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANSXBBABGIZOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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